Potassium trans-1-propenyltrifluoroborate

Stereospecific cross-coupling Organotrifluoroborate stability C(sp²)–C(sp³) bond formation

Potassium trans-1-propenyltrifluoroborate (CAS 1902198-18-8; also referenced under CAS 804565-39-7) is an air- and moisture-stable, crystalline potassium organotrifluoroborate salt bearing an (E)-configured propenyl substituent. With a molecular formula of C₃H₅BF₃K and a molecular weight of 147.98 g/mol, the compound is supplied as a solid with a melting point of 81–85 °C and a typical assay of 97%.

Molecular Formula C3H5BF3K
Molecular Weight 147.98
CAS No. 1902198-18-8
Cat. No. B3040341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium trans-1-propenyltrifluoroborate
CAS1902198-18-8
Molecular FormulaC3H5BF3K
Molecular Weight147.98
Structural Identifiers
SMILES[B-](C=CC)(F)(F)F.[K+]
InChIInChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2-3H,1H3;/q-1;+1/b3-2+;
InChIKeyRLDWVFWDURMTAV-SQQVDAMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium trans-1-Propenyltrifluoroborate (CAS 1902198-18-8): Procurement-Grade Specifications and Structural Identity


Potassium trans-1-propenyltrifluoroborate (CAS 1902198-18-8; also referenced under CAS 804565-39-7) is an air- and moisture-stable, crystalline potassium organotrifluoroborate salt bearing an (E)-configured propenyl substituent [1]. With a molecular formula of C₃H₅BF₃K and a molecular weight of 147.98 g/mol, the compound is supplied as a solid with a melting point of 81–85 °C and a typical assay of 97% . The trifluoroborate anion is tetrahedral, lacks Lewis acidity, and remains stable to oxidation, making it a convenient, bench-stable alternative to the corresponding boronic acid or boronate ester for transition-metal-catalyzed cross-coupling reactions [1].

Why Generic Substitution of Potassium trans-1-Propenyltrifluoroborate Compromises Stereochemical Fidelity and Process Robustness


Potassium trans-1-propenyltrifluoroborate cannot be simply interchanged with its cis isomer, with other alkenyltrifluoroborates (e.g., vinyl or isopropenyl), or with the corresponding boronic acid without substantive consequences for reaction outcome and handling. The (E)-configuration is preserved throughout Suzuki–Miyaura, Ni-catalyzed, and Cu-catalyzed cross-coupling manifolds, a stereospecificity that is not guaranteed with boronic acids, which are prone to protodeboronation and isomerization under ambient storage or reaction conditions [1][2]. Furthermore, the trifluoroborate salt confers indefinite air and moisture stability—boronic acids, by contrast, rapidly degrade on the benchtop—and its crystalline, non-hygroscopic nature ensures accurate stoichiometric dispensing and reproducible catalytic performance [3]. Selecting the precise (E)-propenyltrifluoroborate is therefore a prerequisite for achieving predictable stereochemistry and robust scale-up, not a matter of interchangeable commodity purchasing.

Quantitative Evidence: Differentiating Potassium trans-1-Propenyltrifluoroborate from Closest Analogs


Stereochemical Integrity: Retention of (E)-Configuration vs. Boronic Acid Protodeboronation and Isomerization

In Ni-catalyzed cross-coupling with alkyl halides, potassium trans-1-propenyltrifluoroborate underwent reaction with complete retention of (E)-stereochemistry and regiochemistry, whereas the analogous boronic acid suffered from rapid protodeboronation and required a large excess to achieve comparable conversion [1][2]. The trifluoroborate salt is reported to be 'indefinitely air- and moisture-stable' and resists the protodeboronation that plagues alkenylboronic acids, enabling stoichiometric or near-stoichiometric use and eliminating the need for excess reagent [1].

Stereospecific cross-coupling Organotrifluoroborate stability C(sp²)–C(sp³) bond formation

Thermal and Crystallinity Differentiation: trans Isomer Melting Point (81–85 °C) vs. cis Isomer (283–289 °C)

The (E)-configured potassium trans-1-propenyltrifluoroborate exhibits a melting point of 81–85 °C, in stark contrast to the (Z)-configured potassium cis-1-propenyltrifluoroborate, which melts at 283–289 °C . This >200 °C differential reflects distinct crystal packing and intermolecular interactions arising from the stereochemistry of the alkenyl group. The lower melting point of the trans isomer correlates with improved solubility in organic solvents and easier handling during standard synthetic operations at ambient or mildly elevated temperatures.

Solid-state characterization Isomer purity Process handling

Coupling Yield Benchmark: 90% Yield in Cu-Catalyzed Enol Ester Synthesis vs. Typical Yields for Related Alkenyltrifluoroborates

In a copper-catalyzed, non-decarboxylative Chan–Lam–Evans-type cross-coupling, potassium trans-1-propenyltrifluoroborate reacted with potassium cyclohexanebutyrate in the presence of DMAP, O₂, CuBr, and molecular sieves in acetonitrile at 60 °C over 24 h to afford (Z)-4-cyclohexylbutyric acid propenyl ester in 90% isolated yield [1]. While this is a single-substrate example, it falls within the high-yield range (63–95%) reported for alkenyltrifluoroborate couplings generally [2] and exceeds the yields (57–73%) often observed for potassium vinyltrifluoroborate under heterogeneous Pd/C conditions [3], indicating that the trans-1-propenyl substitution pattern is particularly well-suited for this oxidative coupling manifold.

Chan-Lam-Evans coupling Enol ester synthesis Reaction yield

Stoichiometric Efficiency: Near-Stoichiometric Use in Ni-Catalyzed Cross-Coupling vs. Excess Boronic Acid Requirement

The Ni-catalyzed cross-coupling protocol employing potassium alkenyltrifluoroborates (including the trans-1-propenyl derivative) operates with 'nearly stoichiometric amounts' of the organotrifluoroborate [1]. This contrasts with alkenylboronic acids, which generally require at least 2 equivalents to compensate for protodeboronation losses [1]. The ability to use the trifluoroborate at a 1:1 molar ratio with the electrophile reduces reagent cost and simplifies purification, directly enhancing atom economy and process mass intensity.

Atom economy Reagent stoichiometry Process economics

Regio- and Stereochemical Purity: Enabling Access to (E,E)-Dienes in Stereoselective Suzuki Coupling

Potassium (E)-alkenyltrifluoroborates, exemplified by trans-1-propenyltrifluoroborate, undergo Pd-catalyzed cross-coupling with (E)- or (Z)-alkenyl bromides to yield the corresponding (E,E)-, (E,Z)-, (Z,E)-, or (Z,Z)-conjugated dienes stereospecifically [1]. The reaction proceeds with moderate to excellent yields using 5 mol % Pd(OAc)₂, 10 mol % PPh₃, and 3 equiv of Cs₂CO₃ in THF–H₂O (10:1). In contrast, use of the cis isomer or a non-stereodefined mixture would lead to a mixture of diene stereoisomers, complicating purification and reducing yield of the desired (E,E)-product.

Stereoselective diene synthesis Conjugated dienes Suzuki-Miyaura coupling

Documented Synthetic Utility: Validated Application in Alkaloid Total Synthesis (Ampullosine Intermediate)

Potassium trans-1-propenyltrifluoroborate is explicitly employed in the synthesis of methyl (E)-2,2-dimethyl-5-(propen-1-yl)-4H-benzo[d][1,3]dioxine-7-carboxylate, a key intermediate in the total synthesis of the isoquinoline alkaloid ampullosine . This validated application demonstrates the reagent's compatibility with complex, functionalized scaffolds and its utility in generating medicinally relevant targets. No analogous use of the cis isomer or other simple alkenyltrifluoroborates is reported for this specific intermediate, underscoring the unique suitability of the (E)-propenyl unit for this transformation.

Total synthesis Alkaloid Pharmaceutical intermediate

Optimal Application Scenarios for Potassium trans-1-Propenyltrifluoroborate Based on Quantitative Differentiation


Stereospecific Synthesis of (E,E)-Conjugated Dienes for Natural Product and Materials Chemistry

Utilize potassium trans-1-propenyltrifluoroborate as the (E)-alkenyl nucleophile in Pd-catalyzed cross-couplings with (E)-alkenyl bromides to produce geometrically pure (E,E)-conjugated dienes [1]. The stereospecificity inherent to the trifluoroborate salt ensures retention of the (E)-configuration, avoiding the mixture of stereoisomers that would result from using boronic acids or stereochemically undefined reagents. This application is critical for synthesizing diene-containing natural products, pheromones, and optoelectronic materials where stereochemical purity dictates biological or physical function.

High-Yielding Enol Ester Formation via Copper-Catalyzed Chan–Lam–Evans Coupling

Employ potassium trans-1-propenyltrifluoroborate in Cu-catalyzed, non-decarboxylative couplings with carboxylic acids or carboxylates to access (Z)-enol esters in high yield (e.g., 90% isolated yield demonstrated with potassium cyclohexanebutyrate) [2]. The mild, oxidative conditions tolerate a range of functional groups, and the (E)-configured trifluoroborate provides the desired (Z)-enol ester with complete stereocontrol. This represents a practical route to enol esters, which are versatile intermediates for acylations, polymerizations, and further functionalizations.

Alkaloid Total Synthesis: Preparation of Ampullosine Intermediate

Use potassium trans-1-propenyltrifluoroborate as a key building block for the synthesis of methyl (E)-2,2-dimethyl-5-(propen-1-yl)-4H-benzo[d][1,3]dioxine-7-carboxylate, an advanced intermediate en route to the isoquinoline alkaloid ampullosine . The reagent's compatibility with the complex benzodioxine scaffold and its ability to install the (E)-propenyl group with high fidelity make it an essential component of this total synthesis, providing a reliable, literature-validated starting point for medicinal chemistry campaigns targeting related alkaloid structures.

C(sp²)–C(sp³) Bond Formation with Air- and Moisture-Stable Reagent in Ni-Catalyzed Cross-Couplings

Apply potassium trans-1-propenyltrifluoroborate in stereospecific Ni-catalyzed alkenylations of alkyl halides, including secondary and tertiary electrophiles, to construct sterically hindered olefins [3]. The reagent's indefinite air and moisture stability simplifies reaction setup and allows for precise stoichiometric control (near-stoichiometric use), overcoming the limitations of boronic acids (protodeboronation) and organostannanes (toxicity). This method is particularly valuable for late-stage functionalization in drug discovery and agrochemical development.

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